Decyl docosanoate
Description
Decyl docosanoate is a biochemical ester compound formed by the esterification of docosanoic acid (a C22 saturated fatty acid) with decyl alcohol (a C10 primary alcohol). Its molecular formula is C32H64O2, with a molecular weight of 480.86 g/mol.
Properties
CAS No. |
42218-29-1 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
decyl docosanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-32(33)34-31-29-27-25-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
KSCAZGPKPGSMTR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC |
Appearance |
Solid powder |
Other CAS No. |
42218-29-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decyl docosanoate; Docosanoic acid, decyl ester; EINECS 255-711-0. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Decyl docosanoate belongs to a class of fatty acid esters with varying alkyl chain lengths in both the alcohol and acid moieties. Below is a detailed comparison with structurally similar esters:
Structural and Functional Comparisons
Key Trends
- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., docosanoate vs. octanoate) increase hydrophobicity, making compounds like this compound more suitable for water-resistant formulations in cosmetics or coatings.
- Market Applications: Esters with C18–C22 chains (e.g., 2,2-bis(hydroxymethyl)butyl docosanoate) dominate industrial lubricant markets, while shorter chains (C8–C12) are preferred in fragrances and food additives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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